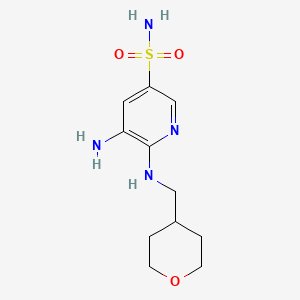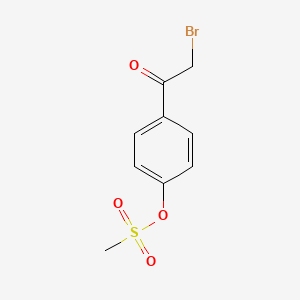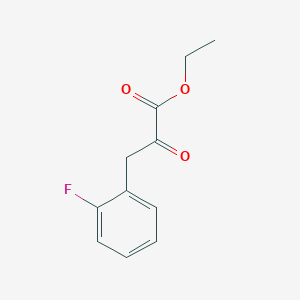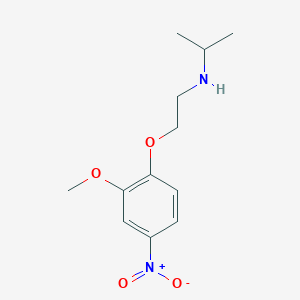![molecular formula C15H21N3O3 B8382259 (S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B8382259.png)
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate
描述
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core with a carbamic acid tert-butyl ester group. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Carbamic Acid Tert-Butyl Ester Group: The next step involves the introduction of the carbamic acid tert-butyl ester group. This can be done by reacting the benzodiazepine core with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Pathways Involved: By binding to GABA receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for its anxiolytic and antidepressant effects.
Uniqueness
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate is unique due to its specific structural features and the presence of the carbamic acid tert-butyl ester group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
属性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC 名称 |
tert-butyl N-(5-methyl-4-oxo-2,3-dihydro-1H-1,5-benzodiazepin-3-yl)carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-9-16-10-7-5-6-8-12(10)18(4)13(11)19/h5-8,11,16H,9H2,1-4H3,(H,17,20) |
InChI 键 |
BFGNRTZQQDPCPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2N(C1=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
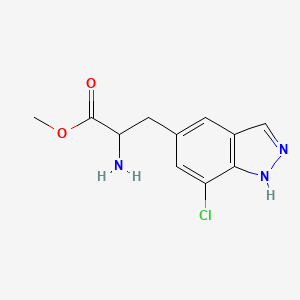
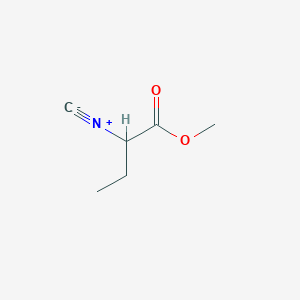
![2-[2-[[2-(Diethylamino)ethyl]methylamino]ethyl]piperidine](/img/structure/B8382191.png)
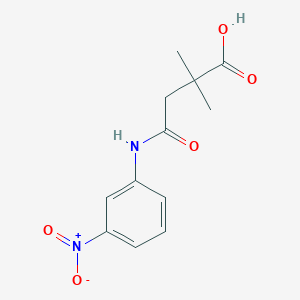
![4-(4-Ethyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8382209.png)
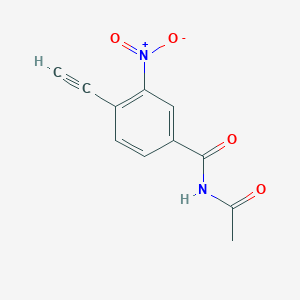
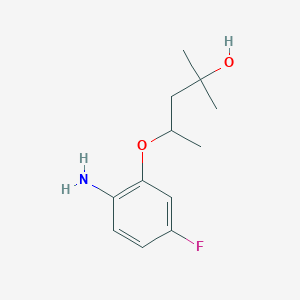
![Methyl 3-[(4-bromobenzyl)amino]-3-oxopropanoate](/img/structure/B8382234.png)
![N-[2-(Aminocarbonyl)phenyl]-2-(3-pyridinyl)-4-thiazolecarboxamide](/img/structure/B8382240.png)

